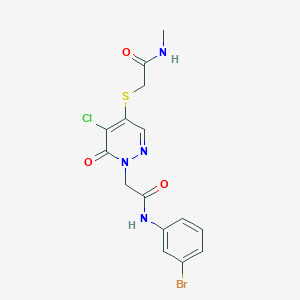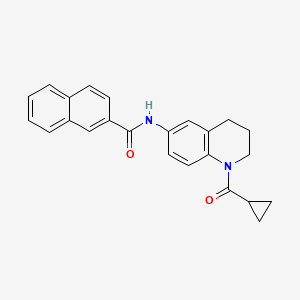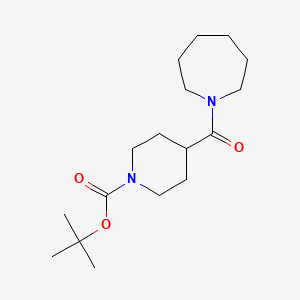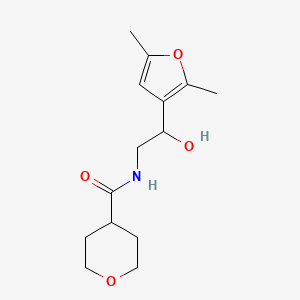![molecular formula C18H20N4O5 B2729438 Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 900263-99-2](/img/structure/B2729438.png)
Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a useful research compound. Its molecular formula is C18H20N4O5 and its molecular weight is 372.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Large-Scale Synthesis and Chemical Properties
The synthesis and application in large-scale chemical reactions have been a significant focus. The work by Butters (1992) on the synthesis of 4‐ethylpyrimidine showcases a methodology that could potentially apply to the synthesis and manipulation of complex molecules such as the subject compound. This research highlights the possibilities of synthesizing pyrimidine derivatives through strategic chemical reactions, offering insights into the large-scale synthesis that could be relevant for the compound (Butters, 1992).
Antimicrobial and Anti-Inflammatory Applications
Research by Abu‐Hashem, Al-Hussain, and Zaki (2020) has explored novel compounds derived from similar complex molecules for their antimicrobial and anti-inflammatory properties. Although the specific molecule was not the subject of their study, the methodologies and the biological activities observed highlight the potential application areas for related compounds in medicinal chemistry, suggesting that similar structures could be explored for their biological activities (Abu‐Hashem et al., 2020).
Antiprotozoal Agents
The development of antiprotozoal agents through the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, as demonstrated by Ismail et al. (2004), indicates the therapeutic potential of pyrido and pyrimidine derivatives. This study shows that such compounds exhibit strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, which points to the relevance of exploring related compounds for antiprotozoal activities (Ismail et al., 2004).
Synthesis and Antiviral Activity
The synthesis and evaluation of antiviral activities of pyrazolo[3,4-d]pyrimidine analogues by Saxena et al. (1990) provide an example of how derivatives of pyrimidine can be utilized in the search for new therapeutic agents. This research underscores the importance of synthetic chemistry in developing compounds that could serve as leads for antiviral drug development, suggesting a potential area of application for the chemical compound (Saxena et al., 1990).
Propriétés
IUPAC Name |
methyl 2-[[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-26-9-5-8-21-13(17(24)19-11-15(23)27-2)10-12-16(21)20-14-6-3-4-7-22(14)18(12)25/h3-4,6-7,10H,5,8-9,11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFDOZBPUFACJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B2729355.png)


![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2729358.png)
![2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol](/img/structure/B2729359.png)

![1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2729363.png)




![N-[2-(benzylamino)ethyl]acetamide](/img/structure/B2729371.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2729374.png)